8-(1,1-Dimethylethyl)-1-oxaspiro(4.5)decan-2-one

fragrance regulation FEMA GRAS safety assessment

8-(1,1-Dimethylethyl)-1-oxaspiro[4.5]decan-2-one (also named 8‑tert‑butyl‑1‑oxaspiro[4.5]decan‑2‑one) is a fully‑synthetic spirocyclic lactone belonging to the 8‑alkyl‑1‑oxaspiro[4.5]decan‑2‑one family, first disclosed by the fragrance industry in the early 1980s. This compound is characterized by its bulky C4 tert‑butyl substituent on the cyclohexane ring and is formally indexed as a fragrance/flavor ingredient with EINECS number 276‑543‑4.

Molecular Formula C13H22O2
Molecular Weight 210.31 g/mol
CAS No. 72258-83-4
Cat. No. B12684588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-(1,1-Dimethylethyl)-1-oxaspiro(4.5)decan-2-one
CAS72258-83-4
Molecular FormulaC13H22O2
Molecular Weight210.31 g/mol
Structural Identifiers
SMILESCC(C)(C)C1CCC2(CC1)CCC(=O)O2
InChIInChI=1S/C13H22O2/c1-12(2,3)10-4-7-13(8-5-10)9-6-11(14)15-13/h10H,4-9H2,1-3H3
InChIKeyKNLQQGJLNMJBQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-(1,1-Dimethylethyl)-1-oxaspiro(4.5)decan-2-one (CAS 72258-83-4) – Class Identity & Procurement-Relevant Classification


8-(1,1-Dimethylethyl)-1-oxaspiro[4.5]decan-2-one (also named 8‑tert‑butyl‑1‑oxaspiro[4.5]decan‑2‑one) is a fully‑synthetic spirocyclic lactone belonging to the 8‑alkyl‑1‑oxaspiro[4.5]decan‑2‑one family, first disclosed by the fragrance industry in the early 1980s [1]. This compound is characterized by its bulky C4 tert‑butyl substituent on the cyclohexane ring and is formally indexed as a fragrance/flavor ingredient with EINECS number 276‑543‑4 [2]. Unlike its lower alkyl homologues that have received FEMA GRAS designation and are in broad commercial use, this particular homologue is classified by authoritative compendia as “information only – not used for fragrances or flavors,” a critical distinction for sourcing and regulatory screening decisions [3].

Why 8‑tert‑butyl‑1‑oxaspiro[4.5]decan‑2‑one Cannot Be Interchanged with Lower Alkyl Homologues in the Same Spirolactone Family


The 8‑alkyl‑1‑oxaspiro[4.5]decan‑2‑one series exhibits profound structure‑odor relationships where even a single methylene change in the alkyl substituent can shift the odor character from desirable coconut/creamy notes (methyl homologue) to woody‑herbal (isopropyl homologue) to urine‑woody (tert‑butyl homologue) [1]. Beyond sensory divergence, the regulatory trajectories diverge critically: 8‑methyl‑1‑oxaspiro[4.5]decan‑2‑one (CAS 94201‑19‑1) and 8‑isopropyl‑1‑oxaspiro[4.5]decan‑2‑one (Laitone, CAS 4625‑90‑5) have undergone full RIFM safety assessments and are permitted for fragrance use, whereas the tert‑butyl homologue (CAS 72258‑83‑4) is explicitly flagged by the Good Scents Company and Perflavory as “not for fragrance use” and has not been assigned a FEMA number [2][3]. These chemically similar compounds are therefore not interchangeable in product development or regulatory submissions.

Quantitative Differentiation Evidence for CAS 72258‑83‑4 vs. Closest Alkyl Homologues


Regulatory Exclusion Status Sets CAS 72258‑83‑4 Apart from All Lower Homologues

Unlike 8‑methyl‑ and 8‑isopropyl‑1‑oxaspiro[4.5]decan‑2‑one, which both hold FEMA GRAS numbers and have been evaluated under RIFM fragrance safety criteria, the 8‑tert‑butyl compound is formally classified as “information only – not used for fragrances or flavors” by the TGSC and Perflavory databases [1][2][3]. No FEMA number has been assigned, no RIFM safety dossier is on file, and a JECFA number is confirmed absent [1][3]. This categorical regulatory exclusion is a definitive technical gate for product developers considering this material for scent applications.

fragrance regulation FEMA GRAS safety assessment

Odor Character Divergence from Fruity/Creamy Homologues: “Urine, Woody‑Lactone”

The tert‑butyl homologue is described by multiple independent compendia as having a urine, woody‑lactone odor profile [1][2]. This is qualitatively orthogonal to the commercially exploited profiles of its closest homologues: 8‑methyl‑1‑oxaspiro[4.5]decan‑2‑one delivers a creamy, coconut, tropical character , while 8‑isopropyl (Laitone) provides a woody, celery, herbal lactonic note [3]. The divergence is consistent with the known structure‑odor relationship in this series, where increasing steric bulk at the 8‑position shifts the sensory profile from gourmand-coconut toward urinous-woody.

olfactive profiling structure-odor relationships sensory quality control

Higher Hydrophobicity (logP) Impacts Solubility and Substantivity vs. Lower Homologues

The estimated octanol‑water partition coefficient (logP) for 8‑tert‑butyl‑1‑oxaspiro[4.5]decan‑2‑one is 3.156 (est), with a corresponding estimated water solubility of 26.48 mg/L at 25 °C [1][2]. For comparison, the 8‑isopropyl homologue (Laitone) has an estimated XlogP3 of 2.90 [3]. While direct measured logP values are unavailable across all members of the series, the consistently estimated logP values indicate that the tert‑butyl substituent increases lipophilicity by approximately 0.25 log units relative to the isopropyl analogue. This increase in logP parallels the trend in the molecular weight (210.3 vs. 196.3 g/mol), which carries implications for reduced water solubility and potentially higher substantivity in hydrophobic media.

physicochemical properties logP water solubility

Absence of Occurrence in Nature Distinguishes CAS 72258‑83‑4 from Some Analogs

Database records consistently indicate that 8‑tert‑butyl‑1‑oxaspiro[4.5]decan‑2‑one is “not found in nature” [1][2]. This stands in contrast to 8‑isopropyl homologue (Laitone), which, although predominantly synthetic, has been reported in some natural sources. Theaspirane (CAS 36431‑72‑8), a related oxaspiro compound with a 2,6,10,10‑tetramethyl‑1‑oxaspiro[4.5]dec‑6‑ene structure, is a known natural constituent of raspberry, passion fruit, and tea [3]. The purely synthetic origin of CAS 72258‑83‑4 has implications for its regulatory classification, labeling, and potential use in “natural” product claims.

natural occurrence nature‑identical status flavor regulation

Procurement‑Guiding Application Scenarios for 8‑(1,1‑Dimethylethyl)‑1‑oxaspiro(4.5)decan‑2‑one


Non‑Fragrance Technical Applications Requiring High‑Lipophilicity Spirocyclic Building Blocks

CAS 72258‑83‑4 is most appropriately sourced as a synthetic intermediate or reference standard for non‑fragrance research and industrial chemistry, where its higher logP (3.156 est) compared with the isopropyl (2.90) and methyl (1.88) analogues provides enhanced solubility in hydrophobic media [1]. Potential use cases include spiro‑lactone chemical libraries for medicinal chemistry, polymer‑additive discovery programs, and structure‑odor relationship studies. The explicit regulatory exclusion from fragrance/flavor use [2] reinforces that these are the only scientifically defensible procurement scenarios.

Structure‑Odor Relationship (SOR) Research Programs Focused on Steric Tuning

This compound serves as a valuable probe molecule in SOR investigations of the spiro‑lactone family. The documented sensory shift from coconut (8‑methyl), to woody‑herbal (8‑isopropyl), to urine‑woody (8‑tert‑butyl) empirically demonstrates the critical role of C8‑alkyl steric bulk on odor character. Research laboratories can exploit this graded divergence to validate computational odor‑receptor models or design novel spirocyclic odorants. No other 8‑alkyl homologue provides the extreme steric perturbation and corresponding sensory output that CAS 72258‑83‑4 does within the C1–C4 series.

Comparative Toxicological and Environmental Fate Studies

While all lower alkyl homologues (8‑methyl, 8‑ethyl, 8‑isopropyl) have been subjected to RIFM‑mandated safety assessments evaluating genotoxicity, repeated‑dose toxicity, reproductive toxicity, and environmental endpoints , CAS 72258‑83‑4 lacks equivalent human‑health safety data [1]. This data gap makes the compound a candidate for comparative environmental fate and in‑vitro toxicology studies aimed at establishing structure‑activity relationships for the broader spiro‑lactone class. Its higher logP (3.156) and lower water solubility (26.48 mg/L est) relative to lower homologues [2] suggest potentially different environmental partitioning behavior that warrants investigation.

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